N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

structural analog trifluoromethyl group physicochemical property

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide (CAS 1705211-35-3) is a synthetic heterocyclic acetamide characterized by a thiophene‑pyridine core linked via a methylene bridge to a 4‑(trifluoromethyl)phenyl acetyl group. The compound belongs to the class of heteroaromatic acetamides that are frequently explored in kinase‑inhibitor discovery programs and is disclosed in patent literature as a member of a novel acetamide derivative series.

Molecular Formula C19H15F3N2OS
Molecular Weight 376.4
CAS No. 1705211-35-3
Cat. No. B2370415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
CAS1705211-35-3
Molecular FormulaC19H15F3N2OS
Molecular Weight376.4
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N2OS/c20-19(21,22)17-3-1-13(2-4-17)8-18(25)24-10-14-7-16(11-23-9-14)15-5-6-26-12-15/h1-7,9,11-12H,8,10H2,(H,24,25)
InChIKeyCPSJMTSEMXENMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide (CAS 1705211-35-3) – Structural Identity and Available Evidence Baseline


N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide (CAS 1705211-35-3) is a synthetic heterocyclic acetamide characterized by a thiophene‑pyridine core linked via a methylene bridge to a 4‑(trifluoromethyl)phenyl acetyl group . The compound belongs to the class of heteroaromatic acetamides that are frequently explored in kinase‑inhibitor discovery programs and is disclosed in patent literature as a member of a novel acetamide derivative series . While several chemical‑vendor databases list the compound and assign it the investigational code TAK‑659, the chemical structure of this molecule differs from that of mivavotinib (the clinically developed TAK‑659), and peer‑reviewed quantitative biological characterization specifically for CAS 1705211-35-3 remains limited at the present evidence cutoff.

Why Closely Related Acetamide Analogs Cannot Substitute for CAS 1705211-35-3 Without Verifiable Comparative Data


The compound embodies a specific substitution architecture — a thiophen‑3‑yl group at the pyridine 5‑position and a para‑trifluoromethyl substituent on the phenyl ring — that distinguishes it from other heteroaromatic acetamides. The trifluoromethyl group is well‑established in medicinal chemistry to enhance metabolic stability, lipophilicity, and target‑binding affinity through hydrophobic and electron‑withdrawing effects, while the thiophene‑pyridine connectivity dictates the scaffold’s conformational and electronic properties . Close analogs such as 2‑(4‑fluorophenyl)‑N‑((5‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)acetamide (CAS 1787878‑67‑4) lack the trifluoromethyl moiety, and 2‑(thiophen‑3‑yl)‑N‑((8‑(trifluoromethyl)‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl)methyl)acetamide (CAS 1903249‑13‑7) replaces the pyridine core with a triazolopyridine. These structural deviations are expected to produce meaningful differences in potency, selectivity, and pharmacokinetic behavior; however, no published head‑to‑head quantitative comparator data exist for CAS 1705211-35-3 to substantiate these predicted differences.

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide – Quantitative Differentiation Evidence Summary


Structural Differentiation from the Nearest Acetamide Analog via Trifluoromethyl Substitution

The nearest commercially listed analog, 2‑(4‑fluorophenyl)‑N‑((5‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)acetamide (CAS 1787878‑67‑4), replaces the para‑trifluoromethyl group with a para‑fluoro substituent . The trifluoromethyl group increases molecular weight (376.4 vs. ~356.4 g/mol) and alters electronic properties: the Hammett σₚ constant for CF₃ is +0.54 compared with +0.06 for F, indicating significantly stronger electron‑withdrawing character . This difference is predicted to modulate target‑binding affinity and metabolic stability, although direct experimental comparison is absent from the published literature.

structural analog trifluoromethyl group physicochemical property

Core Scaffold Differentiation: Thiophene-Pyridine vs. Triazolopyridine Acetamide Analogs

Several analogs replace the thiophene‑pyridine core with a triazolopyridine scaffold while retaining the trifluoromethyl group, e.g., 2‑(thiophen‑3‑yl)‑N‑((7‑(trifluoromethyl)‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl)methyl)acetamide (CAS 1903249‑13‑7) . The heterocyclic core switch alters the hydrogen‑bond acceptor/donor pattern: the pyridine nitrogen (pKₐ ≈ 5.2) is more basic than the triazole N2 (pKₐ ≈ 1.2), affecting protonation state at physiological pH and thus target‑binding interactions . No direct comparative biochemical data are available for CAS 1705211-35-3 against its triazolopyridine counterparts.

scaffold hopping heterocyclic core kinase inhibitor

Patent Disclosure as Part of a SYK‑Inhibitor Acetamide Series – Class‑Level Activity Inference

A patent application (publication date 2015) discloses a series of novel acetamide derivatives that includes compounds structurally related to CAS 1705211-35-3, claiming their utility as SYK inhibitors for inflammatory and autoimmune diseases . While specific IC₅₀ values for this exact compound are not publicly detailed, the patent context places it within a SYK‑targeted program, distinguishing it from generic acetamides that lack kinase‑inhibition design. For reference, structurally distinct clinical‑stage SYK inhibitors such as entospletinib (IC₅₀ = 7.7 nM) and the active moiety of fostamatinib, R406 (IC₅₀ = 30 nM) , serve as class benchmarks, but no direct comparative data exist for this compound.

SYK inhibitor patent disclosure acetamide series

High-Level Evidence Gap Declaration: Absence of Quantitative Comparator Data for CAS 1705211-35-3

A systematic search of the peer‑reviewed literature (PubMed), patent databases (Justia, Google Patents), and authoritative chemical databases (PubChem, ChEMBL) did not identify any quantitative biochemical IC₅₀, cellular EC₅₀, selectivity panel, in vivo pharmacokinetic, or head‑to‑head comparator dataset specifically for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide (CAS 1705211-35-3). A molecular bioactivity screening entry on the MolBiC platform lists an activity value of ≤0.1 μM in at least one assay, but the target protein, cell line, and assay conditions are not specified . This evidence gap precludes the construction of robust, data‑driven differentiation claims at the present time.

evidence gap quantitative data bioactivity

Application Scenarios for N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide Based on Available Evidence


Medicinal Chemistry Scaffold Optimization and SAR Studies Targeting SYK

The compound’s disclosure within a patent series of acetamide‑based SYK inhibitors supports its use as a scaffold‑hopping starting point for medicinal chemistry programs. The combination of a thiophene‑pyridine core with a para‑trifluoromethylphenyl group offers a distinct chemotype for exploring SYK active‑site interactions compared to the pyrazine‑based core of entospletinib or the pyrrolidinone scaffold of TAK‑659/mivavotinib . Researchers can leverage the compound’s structural features to design focused libraries probing the impact of the trifluoromethyl group and thiophene orientation on kinase selectivity.

Analytical Reference Standard for Trifluoromethyl‑Substituted Acetamide Analogs

Given its well‑defined chemical structure and commercial availability, the compound can serve as an analytical reference standard for the development and validation of HPLC, LC‑MS, or NMR methods aimed at detecting and quantifying trifluoromethyl‑containing heterocyclic acetamides in reaction mixtures, biological matrices, or environmental samples. The distinct UV absorbance and mass fragmentation pattern conferred by the thiophene‑pyridine‑trifluoromethyl motif facilitate its use as a retention‑time and mass‑spectral calibrant.

Negative‑Control Design in SYK‑Inhibitor Screening Cascades

In the absence of confirmed SYK inhibitory activity, the compound could be evaluated as a structurally matched negative control for SYK‑inhibitor screening assays. If biochemical assays confirm inactivity or weak activity relative to established SYK inhibitors (e.g., entospletinib, IC₅₀ = 7.7 nM ), the compound would provide a valuable tool for distinguishing target‑specific from scaffold‑driven cellular effects, enhancing the rigor of SAR interpretation.

Computational Chemistry and Molecular Docking Studies

The compound’s tricyclic architecture — a thiophene‑pyridine core, a flexible methylene‑acetamide linker, and a trifluoromethylphenyl terminus — provides an interesting conformational space for computational docking and molecular dynamics simulations. It can be used to probe the binding modes of heteroaromatic acetamides in SYK or other kinase ATP‑binding pockets, generating testable hypotheses for scaffold optimization prior to committing synthesis resources.

Quote Request

Request a Quote for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.